molecular formula C20H10Cl2N2O2 B1360043 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 3089-17-6

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

Cat. No.: B1360043
CAS No.: 3089-17-6
M. Wt: 381.2 g/mol
InChI Key: XPZQBGDNVOHQIS-UHFFFAOYSA-N
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Description

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 3089-17-6), also known as C.I. Pigment Red 202, is a chlorinated quinacridone derivative with the molecular formula C₂₀H₁₀Cl₂N₂O₂ and a molecular weight of 381.21 g/mol . Its planar conjugated structure, enhanced by electron-withdrawing chlorine substituents at the 2 and 9 positions, enables applications in organic electronics and pigments. The compound exhibits strong red fluorescence, high thermal stability, and solubility in polar organic solvents, making it suitable for organic light-emitting diodes (OLEDs) and industrial colorants .

Synthesis involves introducing chlorine substituents to the quinacridone backbone under controlled reaction conditions, yielding high purity and efficiency . Regulatory frameworks, including REACH and TSCA, govern its industrial use due to its classification as a persistent chemical .

Properties

IUPAC Name

2,9-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-8H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQBGDNVOHQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029253
Record name 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
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Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid; Other Solid
Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
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CAS No.

3089-17-6, 61932-63-6
Record name Pigment Red 202
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Record name Quino(2,3-b)acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
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Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
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Record name 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
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Record name 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
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Record name C.I. Pigment Red 210
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Scientific Research Applications

Industrial Applications

1. Pigment Production

  • Use as a Pigment : 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is primarily utilized as a pigment in various applications such as paints, coatings, and plastics due to its excellent lightfastness and thermal stability. It is particularly valued in the production of high-performance coatings where durability is essential .
  • Nanopigments : Research indicates that this compound can be used in nano-sized formulations to enhance color properties while minimizing environmental impact. Its incorporation into nanomaterials has opened avenues for innovative applications in consumer products .

2. Material Science

  • Polymer Composites : The compound has been studied for its incorporation into polymer matrices to produce composite materials with improved mechanical properties and aesthetic qualities. This application is particularly relevant in the automotive and aerospace industries where lightweight and durable materials are crucial .

Health and Safety Considerations

1. Toxicological Data

  • Preliminary assessments have raised concerns regarding the respiratory irritative effects of the compound. It has been classified under specific target organ toxicity due to potential respiratory tract irritation upon exposure .
  • The European Chemicals Agency (ECHA) reports that while it is not classified as hazardous to aquatic environments, caution is advised regarding inhalation exposure during industrial use .

2. Risk Assessment

  • A comprehensive risk assessment framework has been proposed for evaluating exposure scenarios related to the use of this compound in industrial settings. This includes monitoring inhalation risks associated with nano-pigments and ensuring compliance with established exposure limits .

Case Studies

1. Industrial Use Case

  • A study on the application of this compound in automotive coatings demonstrated enhanced durability and color retention under UV exposure compared to traditional pigments. The results indicated a significant reduction in fading over time, making it a preferred choice for manufacturers aiming for long-lasting finishes .

2. Environmental Impact Study

  • Research conducted on the environmental implications of using this compound in consumer products highlighted the importance of assessing nanopigment interactions with biological systems. The findings suggested that while the pigment itself poses limited ecological risks, its nanoform may require further investigation to fully understand potential bioaccumulation effects .

Comparison with Similar Compounds

3,10-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (C.I. Pigment Red 209)

  • Structure : Chlorine substituents at the 3 and 10 positions (CAS 38720-66-0) .
  • Properties : Exhibits a distinct crystal lattice (triclinic phase) compared to the 2,9-dichloro isomer, resulting in altered absorption spectra and color purity .
  • Applications : Used in plastics and coatings under strict purity guidelines (≤1.0% in polyethylene and polypropylene) .

2,9-Dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione (Hostperm Pink E 02)

  • Structure : Methyl groups at the 2 and 9 positions (CAS 980-26-7) .
  • Properties: Reduced electron-withdrawing effects compared to chlorine substituents, leading to a hypsochromic shift (magenta hue) and higher LogP (~4.5), enhancing solubility in non-polar matrices .
  • Applications : Technical-grade pigment for inks and textiles .

2,9-Dimethoxy-5,12-dihydroquino[2,3-b]acridine-7,14-dione

  • Structure : Methoxy groups at the 2 and 9 positions (CAS 2190-64-9) .
  • Properties : Electron-donating methoxy groups reduce conjugation, shifting fluorescence to longer wavelengths. Demonstrates topoisomerase II inhibition (IC₅₀ = 0.8 µM in vitro) .
  • Applications : Investigated as an anticancer agent and organic semiconductor .

Physicochemical and Functional Comparisons

Property 2,9-Dichloro Derivative 3,10-Dichloro Derivative 2,9-Dimethyl Derivative 2,9-Dimethoxy Derivative
Molecular Weight 381.21 381.21 340.37 352.34
LogP 4.03 3.98 4.50 2.80
λₑₘ (nm) 620–640 (red) 610–630 (red) 550–570 (magenta) 650–670 (near-infrared)
Thermal Stability >300°C >290°C >250°C >200°C
Primary Use OLEDs, Pigments Plastics, Coatings Textile Inks Pharmaceuticals, Sensors

Mechanistic and Application Differences

  • Electroluminescence: The 2,9-dichloro derivative achieves higher luminous efficiency (18 cd/A in OLEDs) than the dimethyl analog (12 cd/A) due to enhanced electron mobility .
  • Triplet-Triplet Annihilation (TTA) : In doped OLEDs, the 2,9-dichloro compound shows significant TTA contribution under magnetic fields (>50 mT), whereas the dimethyl derivative exhibits saturation due to Förster resonance energy transfer dominance .
  • Regulatory Status: The 2,9-dichloro isomer is subject to TSCA §12(b) export notifications, while the dimethoxy variant faces fewer restrictions .

Biological Activity

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS No. 3089-17-6) is a synthetic organic compound belonging to the quinacridone family. This compound is primarily known for its applications as a red pigment in various materials including plastics and coatings. Its biological activity has been the subject of research due to its potential implications in toxicology and environmental safety.

Chemical Structure and Properties

The molecular formula of this compound is C20H10Cl2N2O2\text{C}_{20}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2, with a molar mass of 381.2 g/mol. The compound exhibits inversion symmetry and forms a two-dimensional hydrogen-bond network through bifurcated N-H···O interactions .

PropertyValue
Molecular FormulaC20H10Cl2N2O2
CAS Number3089-17-6
Molar Mass381.2 g/mol
SolubilityPoorly soluble in water
ColorRed

Toxicological Profile

Research indicates that this compound exhibits several biological activities that necessitate careful evaluation regarding its safety:

  • Skin and Eye Irritation : The compound is classified as a skin irritant (Skin Irrit. 2) and an eye irritant (Eye Irrit. 2) under the CLP regulations .
  • Respiratory Effects : It may cause respiratory irritation (STOT SE 3), necessitating precautions during handling to avoid inhalation exposure .
  • Genotoxicity : Limited studies on genotoxicity have been conducted; however, the potential for DNA damage remains a concern due to the structural properties of quinacridone derivatives .

Study on Nanopigments

A literature review highlighted the risks associated with nanopigments, including this compound. It was noted that while organic nanopigments are less studied compared to inorganic ones, the existing data suggests possible cytotoxic effects upon exposure .

Environmental Impact Assessment

The compound has been evaluated for its environmental persistence and bioaccumulation potential. According to assessments conducted by regulatory bodies, it does not meet the criteria for persistent bioaccumulative toxic substances (PBTs), indicating a lower risk profile in environmental contexts .

Table 2: Toxicological Data Summary

EndpointResult
Skin IrritationYes
Eye IrritationYes
Respiratory IrritationYes
GenotoxicityLimited data available
Environmental PersistenceNot classified as PBT

Q & A

Q. What are the established synthetic routes for 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione, and what purification methods are recommended?

Methodological Answer: The compound is synthesized via cyclization of substituted acridine precursors under acidic or thermal conditions. A common approach involves chlorination of quinacridone derivatives (e.g., 2,9-dimethylquinacridone) using reagents like thionyl chloride or phosphorus oxychloride . Purification typically employs recrystallization from polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel and dichloromethane/methanol gradients. Solubility in acidic media (e.g., sulfuric acid) aids in removing unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Identifies π-π* transitions in the acridine core (absorption peaks ~500–600 nm) .
  • NMR: 1^1H NMR in DMSO-d6 resolves aromatic protons (δ 8.5–9.5 ppm) and methyl/methylene groups (δ 2.5–3.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ 180–190 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 437.02 for C20_{20}H11_{11}Cl2_2N2_2O2_2) .

Q. How does solubility vary across solvents, and what implications does this have for experimental design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, dioxane) and acidic media (e.g., concentrated H2_2SO4_4) . For reaction design:

SolventSolubility (mg/mL)Application
DMF~15–20Synthesis
DCM~5–10Chromatography
H2_2SO4_4>50Purification

Precipitation in aqueous buffers requires pH adjustment (optimal pH < 3) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?

Methodological Answer: DoE (e.g., Box-Behnken or factorial design) identifies critical parameters:

  • Factors: Temperature (80–120°C), chlorination time (4–12 hrs), reagent stoichiometry (1:1–1:3).
  • Responses: Yield (%) and purity (HPLC area %).
    Statistical tools (e.g., Minitab) model interactions, revealing optimal conditions. For example, excess POCl3_3 at 100°C for 8 hrs maximizes yield (85%) while minimizing dichloro-byproducts (<5%) .

Q. What computational approaches predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations (Gaussian): Simulate HOMO-LUMO gaps to assess charge-transfer potential (e.g., bandgap ~2.1 eV for photovoltaic applications) .
  • Molecular Dynamics (COMSOL): Models solvent interactions to optimize crystallization kinetics .
  • QSAR: Correlates substituent effects (e.g., Cl vs. methyl groups) with biological activity (e.g., DNA intercalation) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable Temperature NMR: Detects dynamic effects (e.g., proton exchange in DMSO at 25–80°C) .
  • 2D NMR (COSY, HSQC): Assigns coupling patterns and verifies structural isomers.
  • X-ray Diffraction (XRD): Resolves crystallographic ambiguity (e.g., planar vs. non-planar acridine conformation) .

Q. What mechanistic studies elucidate toxicity in biological systems?

Methodological Answer:

  • In Vitro Assays: MTT tests on cell lines (e.g., HepG2) quantify IC50_{50} values.
  • ROS Detection: Fluorescent probes (e.g., DCFH-DA) measure oxidative stress in mitochondria .
  • Molecular Docking (AutoDock): Predicts binding affinity to DNA topoisomerase II, a potential toxicity target .

Q. How does the compound’s stability under varying conditions (pH, light) impact storage protocols?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to UV light (254 nm) and pH 1–13 buffers at 40°C for 14 days. Monitor degradation via HPLC.
  • Recommended Storage: Amber vials at -20°C under inert gas (N2_2). Aqueous suspensions require pH 2–4 buffers to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 2
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

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